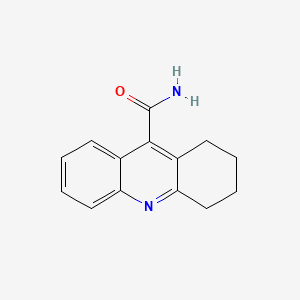

1,2,3,4-Tetrahydroacridine-9-carboxamide

Overview

Description

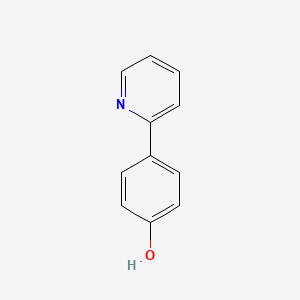

1,2,3,4-Tetrahydroacridine-9-carboxamide is a compound belonging to the class of acridines, which are heterocyclic aromatic organic compounds. Acridines are known for their wide range of applications in medicinal chemistry, dye industry, and organic electronics

Mechanism of Action

Target of Action

Acridine derivatives, which are structurally similar to tetrahydroacridines, are known to interact with dna and related enzymes .

Mode of Action

Acridine derivatives are known to intercalate into double-stranded dna, causing changes in the dna structure . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Biochemical Pathways

The unwinding of the dna helix caused by acridine derivatives can potentially affect various biological processes involving dna and related enzymes .

Action Environment

The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (acn) and dimethylformamide (dmf), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroacridine-9-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are critical for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition of enzyme activity, which can lead to increased levels of acetylcholine. This property makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels . This inhibition is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide typically involves the reduction of acridine derivatives. One common method is the catalytic hydrogenation of acridine-9-carboxamide using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridine-9-carboxamide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: As mentioned earlier, the reduction of acridine-9-carboxamide to this compound is a common reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Acridine-9-carboxamide.

Reduction: this compound.

Substitution: Substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydroacridine-9-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridine-9-carboxamide can be compared with other similar compounds such as:

Tacrine (9-Amino-1,2,3,4-tetrahydroacridine): Both compounds are cholinesterase inhibitors, but tacrine is more widely studied and used in clinical settings.

Acridine-9-carboxamide: This compound is the oxidized form of this compound and has different chemical properties and applications.

The uniqueness of this compound lies in its partially hydrogenated structure, which imparts distinct chemical and biological properties compared to its fully aromatic counterparts .

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYLXFQIZWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366250 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42878-53-5 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

acetic acid](/img/structure/B1348388.png)